6-Deoxocastasterone

Vue d'ensemble

Description

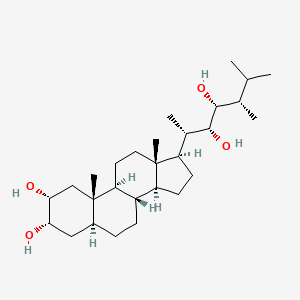

6-Deoxocastasterone is a type of brassinosteroid, which are plant hormones that play a crucial role in the growth and development of plants. Brassinosteroids are known for their ability to promote cell elongation, division, and differentiation, as well as their involvement in various physiological processes such as photomorphogenesis, stress responses, and reproductive development. This compound is a 3α-hydroxy steroid that is structurally similar to castasterone but lacks the oxo substituent at position 6 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Deoxocastasterone can be synthesized through a series of chemical reactions starting from castasterone. The synthetic route typically involves the reduction of castasterone to remove the oxo group at position 6, followed by purification and crystallization to obtain the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

In addition to chemical synthesis, this compound can also be produced through biotransformation processes using microorganisms such as yeast (Saccharomyces cerevisiae). In this method, deuterium-labeled precursors such as 6-deoxoteasterone and 6-deoxotyphasterol are fed to the yeast cells, which then convert them into this compound through a series of enzymatic reactions . This biotransformation approach offers a potential for mass production of brassinosteroids for commercial use in agriculture .

Analyse Des Réactions Chimiques

Types of Reactions

6-Deoxocastasterone undergoes various chemical reactions, including:

Reduction: Removal of the oxo group at position 6 to form this compound from castasterone.

Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under controlled temperatures and pH conditions.

Substitution: Various reagents depending on the desired functional group to be introduced, often under specific temperature and solvent conditions.

Major Products Formed

Oxidation: Castasterone.

Reduction: this compound.

Substitution: Various derivatives of this compound with different functional groups.

Applications De Recherche Scientifique

Biosynthesis and Metabolism

6-Deoxocastasterone is an intermediate in the biosynthetic pathway leading to castasterone and brassinolide, which are vital for plant growth. The late C-6 oxidation pathway is primarily responsible for its conversion into castasterone through enzymatic reactions catalyzed by cytochrome P450 enzymes, specifically the Dwarf gene in tomatoes and its Arabidopsis ortholog, AtBR6ox .

Biosynthetic Pathway Overview

The biosynthetic sequence can be summarized as follows:This pathway illustrates the transformation of this compound into more biologically active brassinosteroids, which are crucial for various plant functions.

Growth Regulation

Research has demonstrated that this compound significantly influences plant growth. In experiments with brassinosteroid-deficient mutants, applications of this compound resulted in enhanced growth responses compared to control plants .

Experimental Findings

- Experiment 1 : Application of this compound led to a significant increase in height and biomass in Arabidopsis thaliana compared to untreated controls.

- Experiment 2 : In pea plants, treatment with this compound resulted in improved leaf expansion and root development .

Stress Response

This compound has been studied for its role in enhancing plant tolerance to abiotic stresses such as drought and salinity. Its application can mitigate stress effects by promoting physiological adaptations.

Case Study: Drought Tolerance

In a study involving tomato plants, the application of this compound improved water retention and reduced wilting under drought conditions. Treated plants exhibited higher stomatal conductance and photosynthetic efficiency compared to untreated controls .

Agricultural Applications

The potential of this compound as a biostimulant in agriculture is gaining attention. Its application can enhance crop yield, improve stress resilience, and promote overall plant health.

Field Trials

- Tomato Cultivation : Field trials indicated that foliar application of this compound resulted in increased fruit size and yield per hectare.

- Vegetable Crops : Studies have shown that treating vegetable crops with this compound can lead to improved quality parameters such as taste and nutritional value .

Analytical Techniques for Quantification

Recent advancements in analytical methods have enhanced the detection and quantification of brassinosteroids, including this compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to analyze these compounds in plant tissues .

Quantification Methods

| Technique | Description |

|---|---|

| GC-MS | Utilizes mass spectrometry for precise identification and quantification of brassinosteroids from plant extracts. |

| ELISA | Enzyme-linked immunosorbent assay developed for specific brassinosteroid detection using polyclonal antibodies. |

Mécanisme D'action

6-Deoxocastasterone exerts its effects by binding to specific receptors in plant cells, initiating a signaling cascade that leads to the activation of various genes involved in growth and development. The molecular targets include brassinosteroid receptors such as BRI1 (Brassinosteroid Insensitive 1) and BAK1 (BRI1-Associated Kinase 1), which are involved in the perception and transduction of brassinosteroid signals . The pathways activated by this compound include those related to cell elongation, division, and differentiation, as well as stress responses and photomorphogenesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Castasterone: Structurally similar to 6-Deoxocastasterone but contains an oxo group at position 6.

6-Deoxoteasterone: A precursor in the biosynthesis of this compound.

6-Deoxotyphasterol: Another precursor in the biosynthesis of this compound.

Uniqueness

This compound is unique in its structure due to the absence of the oxo group at position 6, which differentiates it from castasterone. This structural difference influences its biological activity and its role in the brassinosteroid biosynthetic pathway .

Activité Biologique

6-Deoxocastasterone (6-DeoxoCS) is a brassinosteroid (BR), a class of plant hormones known for their role in promoting growth and development in plants. This article delves into the biological activity of this compound, examining its biosynthesis, physiological effects, and potential applications based on recent research findings.

Biosynthesis of this compound

The biosynthetic pathway of brassinosteroids involves several key steps, with this compound being an important intermediate. The conversion of this compound to castasterone (CS) is catalyzed by cytochrome P450 enzymes, specifically those encoded by the Dwarf gene in tomato and its Arabidopsis ortholog, AtBR6ox . These enzymes facilitate the C-6 oxidation process, which is crucial for the formation of biologically active brassinosteroids.

Table 1: Key Enzymes in the Biosynthesis of Brassinosteroids

| Enzyme | Function | Organism |

|---|---|---|

| Dwarf | Converts 6-DeoxoCS to CS | Tomato |

| AtBR6ox | Converts 6-DeoxoCS to CS | Arabidopsis thaliana |

| CYP85 Family | Catalyzes multiple steps in BR biosynthesis | Various plants |

Weak Biological Activity

Research indicates that this compound exhibits weak biological activity compared to its oxidized counterparts. In various bioassays, including the rice lamina inclination test, it was found that this compound has significantly lower growth-promoting effects than castasterone and other more oxidized brassinosteroids . Specifically, studies show that while 26-nor-6-deoxocastasterone displayed some activity, it was markedly less effective than its more oxidized analogs .

Physiological Effects

Despite its limited biological activity, this compound plays a role in the regulatory pathways of plant growth. It is involved in:

- Cell elongation : Although not as potent as other BRs, it can still influence cell expansion.

- Stress response : Some studies suggest that it may contribute to plant resilience under abiotic stress conditions, such as salinity .

Case Studies

- Tomato Growth Studies : In experiments involving tomato plants, the application of this compound resulted in minimal changes in growth parameters compared to control groups treated with castasterone. This highlights its limited efficacy as a growth promoter .

- Arabidopsis Research : Arabidopsis mutants deficient in BR synthesis exhibited dwarfism when unable to convert this compound to active forms. This underscores the importance of enzymatic conversion for achieving physiological responses associated with brassinosteroids .

Table 2: Biological Activity Comparison of Brassinosteroids

| Compound | Biological Activity Level | Notes |

|---|---|---|

| Castasterone (CS) | High | Strong growth-promoting effects |

| Typhasterol | Moderate | Effective but less than CS |

| This compound | Low | Minimal growth effects observed |

| 26-Norbrassinolide | Moderate | Comparable to castasterone |

Propriétés

IUPAC Name |

(2R,3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O4/c1-15(2)16(3)25(31)26(32)17(4)20-9-10-21-19-8-7-18-13-23(29)24(30)14-28(18,6)22(19)11-12-27(20,21)5/h15-26,29-32H,7-14H2,1-6H3/t16-,17-,18-,19-,20+,21-,22-,23-,24+,25+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLCLVRWCLEOX-BFYSZXNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040951 | |

| Record name | 6-Deoxocastasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87833-54-3 | |

| Record name | 6-Deoxocastasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87833-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deoxocastasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Deoxocastasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.